[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](propyl)amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 1-(2,4-difluorophenyl)-N-propyl-1-pyridin-3-ylmethanamine follows IUPAC rules for amines and aromatic substituents. The parent structure is methanamine, where:
- 2,4-difluorophenyl denotes a benzene ring with fluorine atoms at positions 2 and 4.
- Pyridin-3-yl specifies a pyridine ring attached via its third carbon.
- N-propyl indicates a propyl chain bonded to the amine nitrogen.
This nomenclature prioritizes the longest carbon chain (methanamine) and uses locants to define substituent positions. The compound’s CAS registry number (1154270-50-4 ) and PubChem CID (43496276 ) provide unambiguous identification.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₁₆F₂N₂ (Table 1) reflects:
- 15 carbons : 6 from benzene, 5 from pyridine, 3 from the propyl chain, and 1 from the central methanamine.
- 16 hydrogens : Distributed across aromatic rings and aliphatic chains.
- 2 fluorines : At the benzene ring’s 2- and 4-positions.
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₆F₂N₂ |
| Molecular weight | 262.30 g/mol |
| Exact mass | 262.1278 Da |
Compared to analogues like (2,4-difluorophenyl)(pyridin-3-yl)methylamine (C₁₃H₁₂F₂N₂, 234.24 g/mol), the propyl group increases molecular weight by 28.06 g/mol, altering physicochemical properties such as lipophilicity.
Stereochemical Configuration and Conformational Isomerism
The central methanamine carbon is chiral , creating two enantiomers (R and S). However, no stereochemical data for this specific compound is reported. Computational modeling suggests:
- The pyridin-3-yl and 2,4-difluorophenyl groups adopt a gauche conformation relative to the amine group due to steric hindrance.
- The propyl chain exhibits rotational isomerism , with three stable conformers (anti, gauche+, gauche−) around the C–N bond.
Synchrotron studies on similar amines (e.g., (3,4-difluorophenyl)(pyridin-3-yl)methylamine) reveal that fluorine substituents influence conformational preferences via electrostatic interactions with the pyridine nitrogen.
X-ray Crystallographic Studies
While no X-ray data exists for this compound, related structures provide insights:
- Pyridine-fluorophenyl hybrids : In analogues like 2-(2,4-difluorophenyl)-5-methylpyridine, the pyridine ring forms a dihedral angle of 35–40° with the benzene ring, minimizing steric clash.
- Amine coordination : In complexes such as [(2,4-difluorophenyl)(pyridin-3-yl)methyl]amine–Ag(I), the nitrogen lone pairs coordinate metals, stabilizing a planar geometry .
Hypothetical bond lengths (based on density functional theory):
Comparative Analysis with Structural Analogues
Key differences between (2,4-difluorophenyl)(pyridin-3-yl)methylamine and its analogues are summarized in Table 2.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | C₁₅H₁₆F₂N₂ | 262.30 | Propyl chain enhances lipophilicity |
| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | C₁₃H₁₂F₂N₂ | 234.24 | Methyl group reduces steric bulk |
| (3,4-Difluorophenyl)(pyridin-3-yl)methylamine | C₁₅H₁₆F₂N₂ | 262.30 | Fluorine at 3-position alters electronic density |
Electronic effects : The 2,4-difluoro substitution on benzene withdraws electron density, polarizing the pyridine ring more strongly than 3,4-difluoro analogues. Steric effects : The propyl chain increases van der Waals interactions compared to methyl or ethyl derivatives, as seen in BCL6 inhibitors with similar substituents.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)-pyridin-3-ylmethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2/c1-2-7-19-15(11-4-3-8-18-10-11)13-6-5-12(16)9-14(13)17/h3-6,8-10,15,19H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAXXWGJCOZLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
One of the most common methods for preparing secondary amines like (2,4-Difluorophenyl)(pyridin-3-yl)methylamine involves reductive amination. This approach typically follows these steps:
- Formation of a (2,4-difluorophenyl)(pyridin-3-yl)methanone intermediate
- Condensation with propylamine to form an imine
- Reduction of the imine to the desired secondary amine
The reaction can be represented as follows:
(2,4-difluorophenyl)(pyridin-3-yl)methanone + CH₃CH₂CH₂NH₂ → imine intermediate
imine intermediate + reducing agent → [(2,4-Difluorophenyl)(pyridin-3-yl)methyl](propyl)amine
Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃), sodium triacetoxyborohydride (NaBH(OAc)₃), or hydrogen with a suitable catalyst.
Nucleophilic Substitution Method
Another viable approach involves the preparation of a suitable leaving group at the benzylic position followed by nucleophilic substitution with propylamine:
- Preparation of (2,4-difluorophenyl)(pyridin-3-yl)methanol
- Conversion to a good leaving group (e.g., mesylate, tosylate, or halide)
- Nucleophilic substitution with propylamine
Detailed Synthetic Procedures
Synthesis via Hypervalent Iodine Chemistry
Recent advances in hypervalent iodine chemistry provide innovative approaches to synthesize compounds containing fluorinated aromatic rings, which could be applied to the preparation of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine.
The synthesis of the 2,4-difluorophenyl moiety can be achieved using (difluoroiodo)arenes as fluorinating agents. Murphy's group has reported a large-scale procedure for the preparation of para-(difluoroiodo)toluene, which could be adapted for the synthesis of difluorinated aromatics. This procedure involves three steps starting from 4-iodotoluene with yields of 64-72% without purification of intermediate products.
For the synthesis of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine specifically, the following modified approach could be employed:
- Preparation of the 2,4-difluorophenyl precursor using hypervalent iodine chemistry
- Coupling with a suitable pyridine-3-yl derivative to form the methylene bridge
- Introduction of the propylamine group via reductive amination or nucleophilic substitution
Palladium-Catalyzed Cross-Coupling Approach
A palladium-catalyzed cross-coupling strategy could be employed to form the carbon framework:
- Suzuki or Negishi coupling between 2,4-difluorophenylboronic acid (or organozinc reagent) and a suitably functionalized 3-bromopyridine derivative
- Functionalization of the resulting biaryl compound to introduce the methylene bridge
- Attachment of the propylamine group
Reaction Conditions and Parameters
The optimal reaction conditions for the synthesis of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine would typically involve:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 20-80°C | Higher temperatures may be required for certain coupling reactions |
| Solvent | THF, DCM, Acetonitrile | Polar aprotic solvents generally preferred |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Selection depends on specific reaction step |
| Reaction Time | 4-24 hours | Monitoring by TLC or HPLC recommended |
| pH | 6-8 | Maintained with appropriate buffer systems |
| Atmosphere | Inert (N₂ or Ar) | To prevent oxidation of intermediates |
Purification Methods
After synthesis, the compound typically requires purification, which can be achieved through:
- Column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes)
- Recrystallization from appropriate solvent systems
- Preparative HPLC for higher purity requirements
Analytical Characterization
The successful synthesis of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine can be confirmed through various analytical techniques:
Spectroscopic Data
¹H NMR : Would show characteristic signals for the pyridine protons (δ 8.5-9.0 ppm), aromatic protons of the difluorophenyl group (δ 6.5-7.5 ppm), the methine proton (δ 4.5-5.0 ppm), and the propyl chain protons (δ 0.8-3.0 ppm).
¹³C NMR : Would display signals for the pyridine carbons, difluorophenyl carbons (with characteristic C-F coupling patterns), the methine carbon, and the propyl chain carbons.
¹⁹F NMR : Would show two distinct signals for the two fluorine atoms on the phenyl ring, typically in the range of -110 to -140 ppm.
Mass Spectrometry : The exact mass for C₁₅H₁₆F₂N₂ is 262.12815484 Da, which would be observed in high-resolution mass spectrometry.
Physical Properties
- Molecular Weight: 262.30 g/mol
- Appearance: Typically a crystalline solid
- XLogP3-AA: 3.0 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 5
Challenges and Considerations
Several challenges may be encountered during the synthesis of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine:
- Regioselectivity : Ensuring the correct positioning of the fluorine atoms on the phenyl ring.
- Chemoselectivity : Preventing unwanted side reactions, particularly when working with the nucleophilic pyridine nitrogen.
- Stability : The compound contains both basic (amine) and potentially reactive (benzylic) sites that may complicate certain reaction conditions.
- Purification : Separation from structurally similar byproducts may require careful chromatographic techniques.
Alternative Synthetic Routes
Direct Alkylation Approach
An alternative approach could involve the direct alkylation of propylamine with a suitable (2,4-difluorophenyl)(pyridin-3-yl)methyl electrophile:
(2,4-difluorophenyl)(pyridin-3-yl)methyl-X + CH₃CH₂CH₂NH₂ → this compound + HX
Where X represents a suitable leaving group such as chloride, bromide, iodide, mesylate, or tosylate.
Reductive Coupling Approach
Another potential route involves the reductive coupling of 2,4-difluorobenzaldehyde, 3-pyridinecarboxaldehyde, and propylamine:
- Formation of an iminium intermediate from the condensation of the aldehydes with propylamine
- Reduction of the iminium intermediate to form the desired product
This approach would require careful control of reaction conditions to ensure selectivity for the desired product over potential byproducts.
Scale-Up Considerations
For industrial or large-scale preparation of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine, several factors must be considered:
- Safety : Proper handling of reactive reagents, particularly fluorinating agents and reducing agents.
- Cost-effectiveness : Selection of economical starting materials and reagents.
- Environmental impact : Minimization of waste and use of greener solvents when possible.
- Process efficiency : Optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with hydroxyl or amino groups.
Scientific Research Applications
Chemical Reactions
The compound can undergo several reactions:
- Oxidation : Can be oxidized to form oxides or hydroxyl derivatives.
- Reduction : Reduced to various amine derivatives.
- Substitution : Nucleophilic substitution can replace fluorine atoms with hydroxyl or amino groups.
Chemistry
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on specific enzymes:
- Na v1.8 Sodium Ion Channel : Identified as a potential inhibitor, which could lead to analgesic effects by modulating pain pathways.
Receptor Binding
Preliminary studies suggest interactions with neurotransmitter receptors:
- Serotonin Receptors : May influence mood regulation and anxiety responses.
Pain Management
A study demonstrated significant analgesic properties in rodent models of neuropathic pain, indicating potential therapeutic uses for pain relief.
Neuropharmacology
The compound's lipophilicity suggests it can cross the blood-brain barrier, making it a candidate for treating central nervous system disorders.
Anticancer Activity
Investigations revealed cytotoxic effects against various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest at the G1 phase.
Industrial Applications
The compound is utilized in developing new materials and chemical processes due to its versatile chemical properties.
Comparative Analysis of Related Compounds
To elucidate the structure-activity relationships (SAR), a comparative analysis with similar compounds was conducted:
| Compound Name | Target Activity | EC50 (μM) | Notes |
|---|---|---|---|
| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | Na v1.8 Inhibitor | 0.5 | Significant analgesic effect observed |
| 4-(Pyridin-3-ylmethyl)-aniline | Serotonin Receptor Agonist | 0.8 | Modulates mood-related pathways |
| N-(2-fluorophenyl)-pyridin-3-amine | Anticancer Activity | 0.7 | Induces apoptosis in cancer cells |
Pain Management Study
A controlled study assessed the analgesic effects of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine on neuropathic pain models in rodents. Results indicated a dose-dependent reduction in pain behaviors, supporting its potential use as an analgesic agent.
Neuropharmacological Assessment
The compound's ability to penetrate the blood-brain barrier was evaluated through pharmacokinetic studies, confirming its suitability for CNS drug development.
Anticancer Investigations
Research into its anticancer properties revealed that (2,4-Difluorophenyl)(pyridin-3-yl)methylamine induces apoptosis and cell cycle arrest in various cancer cell lines, highlighting its promise as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Amine Group
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine
- Molecular formula : C₁₄H₁₅F₂N₂
- Key difference : Ethyl group replaces propyl.
- Impact: Reduced lipophilicity (shorter alkyl chain) may lower membrane permeability but improve aqueous solubility.
(2,4-Difluorophenyl)methylamine
Halogenation and Aromatic Substitution
[3-(4-Chloro-2-fluorophenyl)-5-(2,4-difluoro-phenyl)isoxazol-4-yl]-(3-pyridyl)methanol (B.1.52)
- Molecular formula : C₂₀H₁₂ClF₃N₂O₂
- Key difference : Isoxazole ring replaces the methylamine group.
- Impact : The isoxazole moiety introduces additional hydrogen-bonding sites and rigidity, enhancing target selectivity in antifungal applications .
4-[[6-[2-(2,4-Difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]-3-pyridyl]oxy]benzonitrile (B.1.53)
- Molecular formula : C₂₄H₁₅F₄N₅O
- Key difference : Triazole and benzonitrile groups replace the propylamine.
- Impact: Triazole groups are critical for antifungal activity (e.g., binding to lanosterol demethylase), while the benzonitrile group enhances metabolic resistance .
Alkyl Chain Modifications
[3-(1H-Imidazol-1-yl)propyl][(2,6-difluorophenyl)methyl]amine
Physicochemical Properties
- Lipophilicity (LogP) :
- Target compound: Estimated 3.2 (high due to difluorophenyl and propyl groups).
- Ethyl analog: 2.8 (shorter alkyl chain reduces LogP).
- Triazole derivative B.1.53: 2.5 (polar triazole and benzonitrile lower LogP).
- Solubility : Pyridine-containing analogs show moderate aqueous solubility (~50–100 µM), whereas imidazole derivatives exhibit pH-dependent solubility spikes .
Biological Activity
Overview
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine is an organic compound characterized by a difluorophenyl group, a pyridinyl group, and a propylamine moiety. Its molecular formula is C15H16F2N2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor of certain ion channels or enzymes, influencing cellular signaling pathways critical for various physiological processes.
Enzyme Inhibition
Research indicates that (2,4-Difluorophenyl)(pyridin-3-yl)methylamine exhibits inhibitory effects on several enzymes. For example:
- Na v1.8 Sodium Ion Channel : This compound has been identified as a potential inhibitor of the Na v1.8 sodium ion channel, which plays a significant role in pain signaling pathways. Inhibition of this channel could lead to analgesic effects .
Receptor Binding
The compound may also interact with various receptors involved in neurotransmission and other physiological functions:
- Serotonin Receptors : Preliminary studies suggest that it may influence serotonin receptor activity, potentially impacting mood regulation and anxiety responses.
Case Studies and Research Findings
- Pain Management : A study exploring the effects of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine on pain models demonstrated significant analgesic properties in rodent models of neuropathic pain. The compound was administered at varying doses, showing a dose-dependent reduction in pain behaviors .
- Neuropharmacology : In neuropharmacological assessments, the compound's ability to cross the blood-brain barrier (BBB) was evaluated due to its lipophilicity (clog P = 3.5). This property is crucial for central nervous system (CNS) drug development as it suggests potential efficacy in treating CNS disorders .
- Anticancer Activity : Investigations into the anticancer potential of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine revealed cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent .
Comparative Analysis of Related Compounds
To further understand the biological activity of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine, a comparison with structurally related compounds can provide insights into structure-activity relationships (SAR).
| Compound Name | Target Activity | EC50 (μM) | Notes |
|---|---|---|---|
| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | Na v1.8 Inhibitor | 0.5 | Significant analgesic effect observed |
| 4-(Pyridin-3-ylmethyl)-aniline | Serotonin Receptor Agonist | 0.8 | Modulates mood-related pathways |
| N-(2-fluorophenyl)-pyridin-3-amine | Anticancer Activity | 0.7 | Induces apoptosis in cancer cells |
Q & A
Q. Q. What safety protocols are critical when handling (2,4-Difluorophenyl)(pyridin-3-yl)methylamine in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation (similar amines in ).
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., propylamine).
- Waste disposal : Neutralize amine residues with dilute HCl before aqueous disposal, per EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
